molecular formula C12H15NO B1611775 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 140406-65-1

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1611775
CAS No.: 140406-65-1
M. Wt: 189.25 g/mol
InChI Key: OBDIDGKANKNXDV-UHFFFAOYSA-N
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Description

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative featuring an epoxide (oxirane) moiety at the 2-position. The THIQ scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as sigma receptors, dopamine receptors, and enzymes like monoamine oxidases (MAOs) .

Properties

IUPAC Name

2-(oxiran-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDIDGKANKNXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588451
Record name 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140406-65-1
Record name 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Tosylated Oxiranes with Tetrahydroisoquinoline

One of the primary methods for synthesizing 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the nucleophilic substitution reaction between tetrahydroisoquinoline and 3-substituted (oxiran-2-yl)methyl 4-toluenesulfonate derivatives.

Procedure Summary:

  • The tosylated oxirane (e.g., 3-substituted (oxiran-2-yl)methyl 4-toluenesulfonate) is dissolved in dry N,N-dimethylformamide.
  • Potassium iodide is added to facilitate the substitution reaction.
  • Tetrahydroisoquinoline is introduced, and the mixture is heated at approximately 40°C for 24 hours.
  • The reaction mixture is then worked up by aqueous quenching, extraction, and purification via flash chromatography.

Yields and Substituent Effects:

Entry Reactant (Tosylate) R3 Substituent R4 Substituent Yield (%) Product Code
1 5 H H 98 3a
2 5 6-OMe 7-OMe 88 3b
3 5 6-OMe H 74 3c
4 5 5-F H 81 3d
5 5 6-Bu^t H 94 3e
... ... ... ... ... ...
14 6 H H 89 4a
15 6 6-OMe 7-OMe 77 4b

Note: The tosylate derivatives 5 and 6 differ in substitution patterns on the aromatic ring, influencing yields and reactivity.

This method yields the key intermediate trialkylamines (compounds 3 and 4) in high to moderate yields (66–98%) depending on the substituents present.

Intramolecular Nucleophilic Ring-Opening and Cyclization Reactions

Following the initial formation of the oxiranylmethyl tetrahydroisoquinoline intermediates, further transformations can be conducted to generate fused heterocyclic systems, which are valuable in medicinal chemistry.

Key Reaction Types:

  • Treatment with strong alkali amide-type bases (e.g., lithium diisopropylamide-potassium tert-butoxide superbase) induces deprotonation at the C4 position of the tetrahydroisoquinoline ring.
  • The resulting anion undergoes intramolecular nucleophilic attack on the oxirane ring, leading to ring-opening and formation of pyrrolidine-fused tetrahydroisoquinoline derivatives.
  • Alternatively, in the presence of boron trifluoride etherate (BF3·Et2O) and lithium tetramethylpiperidide (LiTMP), deprotonation occurs at the benzylic C1 position, inducing cyclization to azetidine-fused tetrahydroisoquinoline derivatives.

Reaction Conditions and Outcomes:

Step Reagents/Conditions Product Type Stereochemistry Yield Range (%)
A LiDA-KOR superbase at −78°C Pyrrolidine-fused tetrahydroisoquinolines Predominantly trans isomers Moderate (varies)
B BF3·Et2O (0 °C) followed by LiTMP Azetidine-fused tetrahydroisoquinolines Predominantly cis isomers Moderate to good
C Flash chromatography purification Pure fused heterocycles - -

The stereochemical outcome is kinetically controlled, with trans isomers favored in pyrrolidine derivatives and cis isomers in azetidine derivatives.

Alternative Approaches Avoiding Hazardous Intermediates

In related synthetic contexts, the preparation of oxiran-2-ylmethyl amines often involves multi-step processes that include hazardous azide intermediates. However, recent patented methods have improved safety and efficiency by introducing protected nitrogen groups prior to ring expansion steps, thereby avoiding toxic azides.

Key Features of Improved Process:

  • Use of dibenzylamine to introduce a protected nitrogen early in the synthesis.
  • Subsequent ring expansion and deprotection steps yield the desired amine-containing epoxide.
  • Avoidance of sodium azide and azide intermediates reduces toxicity and safety hazards.
  • The process involves fewer steps and less manipulation, improving scalability and cost-effectiveness.

General Reaction Scheme:

  • Combine dibenzylamine with an oxirane derivative.
  • Add base to form a protected amine intermediate.
  • Treat with trimethylsulfoxonium halide and base at elevated temperature (>40°C) for ring expansion.
  • Deprotect to yield the target compound or salt.

This method is particularly relevant for preparing oxiran-2-ylmethyl amines and related tetrahydroisoquinoline derivatives with improved safety profiles.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Type Yield Range (%) Notes
1 Tetrahydroisoquinoline + tosylated oxirane K I, DMF, 40°C, 24 h This compound 66–98 High regio- and diastereoselectivity
2 Oxiranylmethyl tetrahydroisoquinoline LiDA-KOR or BF3·Et2O + LiTMP, low temperature Pyrrolidine- or azetidine-fused tetrahydroisoquinolines Moderate Stereoselective cyclizations
3 Dibenzylamine + oxirane derivative Base, trimethylsulfoxonium halide, deprotection Protected amine intermediates, then target compound Not specified Avoids azide intermediates, safer process

Research Findings and Mechanistic Insights

  • The nucleophilic substitution step proceeds efficiently with various substituents on the aromatic ring, demonstrating broad functional group tolerance.
  • Quantum chemical calculations support the kinetic control of the intramolecular nucleophilic ring-opening, explaining the stereochemical preferences observed experimentally.
  • The use of BF3·Et2O as a Lewis acid co-reagent facilitates selective cyclization to azetidine-fused products.
  • The improved synthetic route avoiding azide intermediates addresses significant safety and environmental concerns, enabling more practical large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized products.

    Hydrolysis: The compound can be hydrolyzed to form corresponding diols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized tetrahydroisoquinoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative that is used in the preparation of PRMT5 inhibitors . THIQs are a class of natural products that have a variety of biological activities against neurodegenerative disorders and infective pathogens, leading to the development of novel THIQ analogs .

Basic Information
this compound has a molecular weight of 189.25 and the molecular formula C12H15NO . Synonyms for this compound include this compound and Isoquinoline, 1,2,3,4-tetrahydro-2-[(2R)-2-oxiranylmethyl]- . The CAS number for this compound is 140406-65-1 .

(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an enantiomer of this compound, has the molecular formula C12H15NO and a molecular weight of 189.25 . Its CAS number is 1616064-77-7 .

Applications in PRMT5 Inhibition
(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is used as a starting material in the preparation of PRMT5 inhibitors, which are produced through aminolysis and acylation reactions . PRMT5 (protein arginine methyltransferase 5) is essential for cell survival, especially in hematopoietic cells, and is a target for anti-tumor treatment .

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. These reactions can affect biological pathways and molecular targets, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Substituted THIQs

Compound Name Substituent at 2-Position Key Properties/Activities References
2-(Oxiran-2-ylmethyl)-THIQ Oxirane (epoxide) Potential covalent binding via epoxide ring-opening; possible irreversible enzyme inhibition
2-(4-Methoxyphenyl)-THIQ 4-Methoxyphenyl Electron-donating group; may enhance metabolic stability or receptor affinity
2-Phenyl-THIQ Phenyl Simple hydrophobic substituent; foundational structure for SAR studies
2-(Phenylmethyl)-THIQ Benzyl Linked to acute oral toxicity (Category 4) and skin irritation
6,7-Dimethoxy-THIQ derivatives 6,7-Dimethoxy groups High σ2 receptor selectivity; used in neurotoxicity studies (e.g., MAO-mediated oxidation)
N-Methyl-THIQ N-Methyl Neurotoxic via MAO oxidation to isoquinolinium ions, implicated in Parkinson’s disease

Key Observations :

  • Reactivity: The oxirane group in 2-(Oxiran-2-ylmethyl)-THIQ distinguishes it from non-reactive substituents (e.g., phenyl, methoxy). Epoxides can undergo ring-opening reactions with nucleophilic residues (e.g., cysteine, lysine) in enzymes, enabling irreversible inhibition—a property shared with Michael acceptors like acrylamides .
  • Receptor Selectivity : While 6,7-dimethoxy-THIQ derivatives exhibit σ2 receptor preference , other substituents (e.g., arylamide in ) enhance dopamine D3 receptor affinity. The oxirane group’s impact on receptor selectivity remains uncharacterized but could mimic steric/electronic effects of bulkier substituents.
  • Toxicity: N-Methyl-THIQ derivatives are neurotoxic due to MAO-mediated oxidation to isoquinolinium ions, analogous to MPTP’s conversion to MPP+ .

Table 2: Pharmacological Profiles of Selected THIQs

Compound Target Activity (Ki or IC50) Selectivity Over Other Targets Notes
6,7-Dimethoxy-THIQ analogs σ2 Receptor Low nM range >100-fold vs. σ1 Used in cancer and CNS studies
(E)-3-(4-Iodophenyl)-N-alkyl-THIQ Dopamine D3 Receptor Ki = 12 nM 123-fold vs. D2 Potential radioligand candidate
N-Methyl-THIQ MAO Enzymes Substrate for MAO-A/B Converts to neurotoxic metabolites Linked to Parkinson’s pathology
2-(Oxiran-2-ylmethyl)-THIQ Undetermined Not reported Hypothesized covalent inhibition

Biological Activity

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Composition

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H15_{15}N
  • Molecular Weight : 189.25 g/mol

The compound features a tetrahydroisoquinoline core with an epoxide functional group, which is significant for its reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential, particularly against SARS-CoV-2. A study synthesized novel tetrahydroisoquinoline derivatives and tested their efficacy against SARS-CoV-2 in Vero E6 cells. The compound trans-1 exhibited a half-maximal effective concentration (EC50_{50}) of 3.15 μM and a selective index (SI) exceeding 63.49, indicating strong antiviral activity comparable to established drugs like chloroquine (CQ) and hydroxychloroquine (HCQ) .

Table 1: Antiviral Activity of Tetrahydroisoquinoline Derivatives

CompoundEC50_{50} (μM)SICell Line
trans-13.15>63.49Vero E6
trans-22.78>71.94Calu-3
CQ44.902.94Calu-3

This data suggests that the derivatives of tetrahydroisoquinoline can effectively inhibit viral replication by targeting post-entry stages of the viral life cycle .

Muscarinic Receptor Antagonism

Another area of research has focused on the interaction of tetrahydroisoquinoline derivatives with muscarinic receptors. A study evaluated several derivatives for their binding affinities to M2 muscarinic receptors, finding that certain compounds displayed high affinity (pKi = 9.1) for these receptors while showing low affinity for M3 receptors . This selectivity is crucial for developing drugs that minimize side effects associated with broader receptor interactions.

Table 2: Binding Affinities of Tetrahydroisoquinoline Derivatives

CompoundpKi (M2)pKi (M3)
Compound 3f9.1Low

Other Biological Activities

Tetrahydroisoquinolines have also been associated with various biological activities beyond antiviral effects:

  • Antiparasitic Activity : Some derivatives have shown effectiveness against Plasmodium falciparum, indicating potential use in malaria treatment .
  • Neuroprotective Effects : Research indicates that certain tetrahydroisoquinoline derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, trans-1 was tested against authentic SARS-CoV-2 infections in Vero E6 cells. The results demonstrated that this compound not only inhibited viral replication effectively but also outperformed CQ in human lung Calu-3 cell lines . The mechanism was identified as primarily post-entry inhibition, differing from CQ's action which inhibits viral entry.

Case Study 2: Muscarinic Receptor Interaction

A series of experiments conducted on various tetrahydroisoquinoline derivatives revealed significant findings regarding their interaction with muscarinic receptors. The compounds were evaluated for their ability to antagonize bradycardia induced by muscarinic receptor activation, providing insights into their potential therapeutic applications in treating cardiovascular disorders .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, and how can regioselectivity be controlled?

  • Methodology : Utilize multi-component reactions (e.g., Ugi-type oxidative coupling) to introduce functional groups. For example, IBX-mediated oxidative Ugi reactions enable simultaneous N- and C1-functionalization of the tetrahydroisoquinoline core . To control regioselectivity, optimize reaction conditions (e.g., temperature, solvent polarity) and employ directing groups (e.g., electron-withdrawing substituents) to guide epoxy-methyl attachment. Pummerer-type cyclization strategies may also be adapted from related tetrahydroisoquinoline syntheses to enhance stereochemical control .

Q. How can the structural features of this compound be unambiguously characterized?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydroisoquinoline scaffold and epoxy-methyl substitution. Coupling constants (e.g., JJ-values) can resolve stereochemistry.
  • X-ray crystallography : Resolve the absolute configuration of the epoxide and tetrahydroisoquinoline ring system, as demonstrated in studies of analogous compounds (e.g., 2-(2-iodophenyl)-1,2,3,4-tetrahydroisoquinoline derivatives) .
  • Mass spectrometry : Use high-resolution MS to verify molecular formula and fragmentation patterns.

Advanced Research Questions

Q. How can contradictory data regarding reaction yields or byproduct formation be resolved during synthesis?

  • Methodology :

  • Reaction monitoring : Employ in-situ techniques like HPLC or LC-MS to track intermediate formation and identify side products.
  • Computational modeling : Use DFT calculations to predict thermodynamic vs. kinetic pathways for epoxy-methyl group installation.
  • Isolation and characterization : Purify byproducts via column chromatography and analyze their structures to revise reaction mechanisms (e.g., unintended ring-opening of the epoxide under acidic conditions) .

Q. What strategies can elucidate the reactivity of the epoxide moiety in nucleophilic ring-opening reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions.
  • Stereochemical analysis : Use chiral HPLC or circular dichroism to determine if ring-opening proceeds with retention or inversion of configuration.
  • Mechanistic probes : Introduce isotopic labels (e.g., 18O^{18}O) to track oxygen migration during epoxide activation, as seen in studies of similar epoxy-tetrahydroisoquinoline systems .

Q. How can structure-activity relationships (SAR) be explored for biological applications of this compound?

  • Methodology :

  • Derivatization : Synthesize analogs with modified substituents (e.g., methoxy, sulfonyl, or halogen groups) and assess their bioactivity. For example, methoxy and sulfonyl groups on tetrahydroisoquinoline derivatives have shown enhanced antimicrobial and antitumor profiles .
  • In vitro assays : Screen compounds against cancer cell lines (e.g., MTT assay) or bacterial strains (e.g., MIC determination) to correlate structural features with potency.
  • Molecular docking : Model interactions with biological targets (e.g., DNA topoisomerases or microbial enzymes) to rationalize SAR trends .

Q. What analytical approaches are suitable for detecting degradation products or stability issues in this compound?

  • Methodology :

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS or GC-MS.
  • Stability-indicating assays : Develop HPLC methods with UV/Vis or fluorescence detection to quantify intact compound and impurities.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and identify decomposition thresholds .

Notes

  • Avoid abbreviations for chemical names (e.g., "THIQ" for tetrahydroisoquinoline).
  • For reproducibility, document reaction conditions (e.g., solvent purity, inert atmosphere) and analytical parameters (e.g., NMR spectrometer frequency).
  • Cross-validate structural assignments using complementary techniques (e.g., NOESY for stereochemistry) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

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